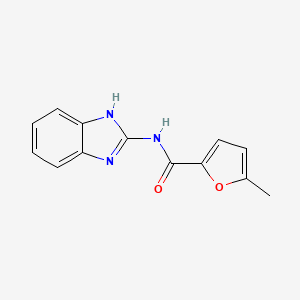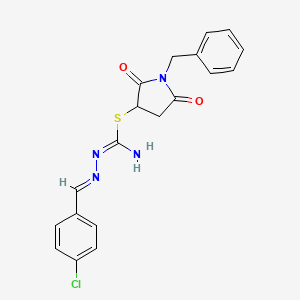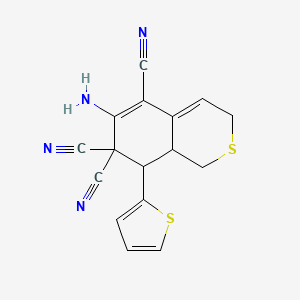
N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and furan Benzimidazole is known for its presence in various bioactive molecules, while furan is a five-membered aromatic ring containing oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-aminobenzimidazole with 5-methylfuran-2-carboxylic acid. The reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit serine/threonine kinases, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Shares the benzimidazole core but lacks the furan ring.
N-(1,3-benzothiazol-2-yl)-arylamides: Contains a benzothiazole ring instead of benzimidazole.
N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide: A more complex derivative with additional functional groups .
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide is unique due to the combination of benzimidazole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials.
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c1-8-6-7-11(18-8)12(17)16-13-14-9-4-2-3-5-10(9)15-13/h2-7H,1H3,(H2,14,15,16,17) |
InChI Key |
JCIQPVVQULOFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11113565.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11113571.png)
![Ethyl 5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11113584.png)
![3-cyclohexyl-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11113586.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-chlorobenzamide](/img/structure/B11113591.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11113595.png)
![4,4'-[(2-hydroxy-4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11113603.png)

![4-butoxy-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11113621.png)
![(4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11113624.png)
![5-(4-bromophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11113636.png)
![Ethyl 5-carbamoyl-4-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11113641.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B11113645.png)
